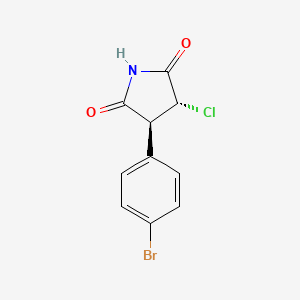
Methyl 2-amino-4,4-dimethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4,4-dimethylhexanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanoic acid, featuring an amino group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4-dimethylhexanoate can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with an appropriate alkyl halide under basic conditions. The resulting product is then subjected to hydrolysis and esterification to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods typically employ recyclable chiral auxiliaries and nickel complexes to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
Methyl 2-amino-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amino esters .
科学的研究の応用
Methyl 2-amino-4,4-dimethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a precursor for drug development, especially in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism by which Methyl 2-amino-4,4-dimethylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative that can participate in various biochemical processes .
類似化合物との比較
Similar Compounds
Methyl 2-amino-4,4,4-trifluorobutanoic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a dimethyl group.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent, this compound shares structural similarities with Methyl 2-amino-4,4-dimethylhexanoate.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
methyl 2-amino-4,4-dimethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-9(2,3)6-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3 |
InChIキー |
IVHVSZVXDZRCLV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
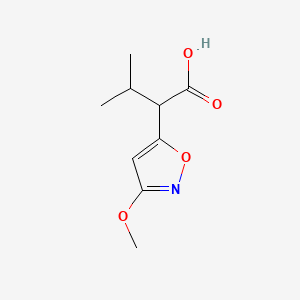
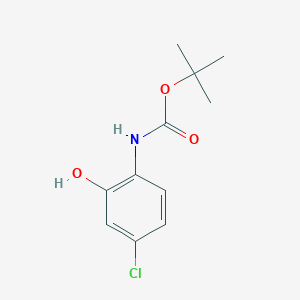
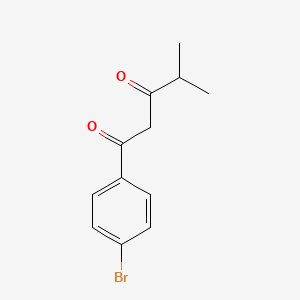
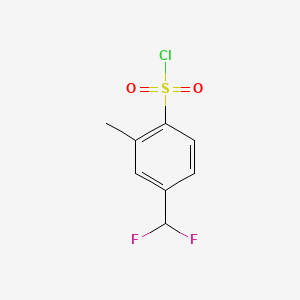
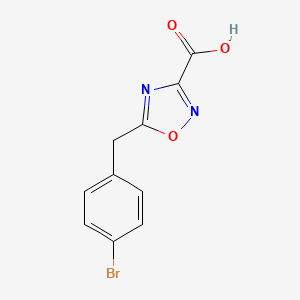
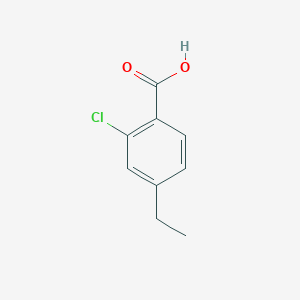
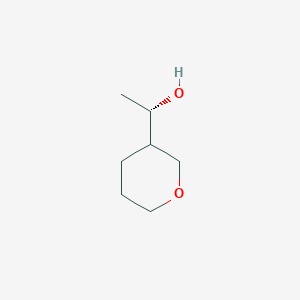
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
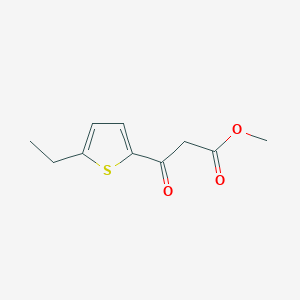
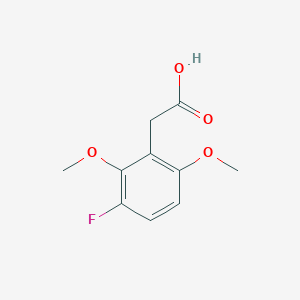
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
